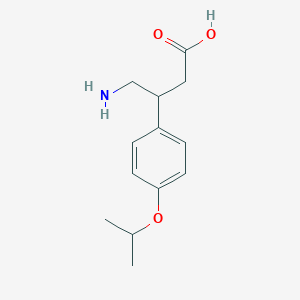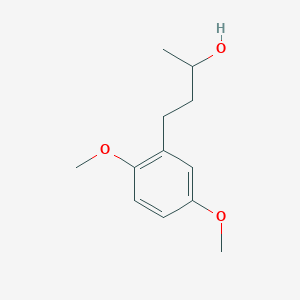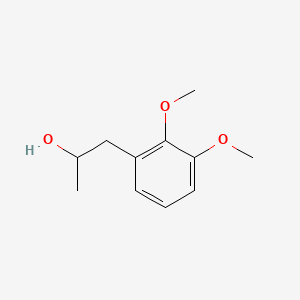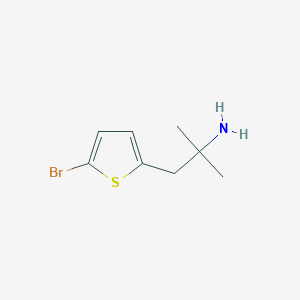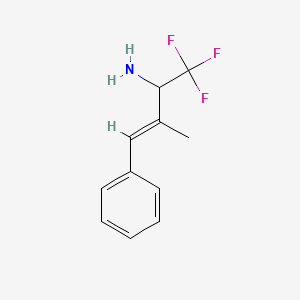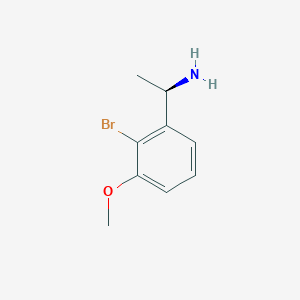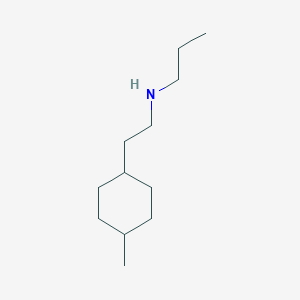
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an ethyl chain attached to a propan-1-amine group. It is a clear, colorless liquid with high purity (98%) and offers a blend of reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing primary amines like n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazine treatment to liberate the primary amine . The reaction conditions typically involve the use of a base such as KOH or NaOH and an alkyl halide under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include custom synthesis and procurement of raw materials to meet specific requirements .
Análisis De Reacciones Químicas
Types of Reactions
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases such as KOH or NaOH are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is unique due to its cyclohexyl ring substituted with a methyl group and an ethyl chain, which imparts distinct chemical properties and reactivity compared to simpler amines. This structural complexity makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H25N |
|---|---|
Peso molecular |
183.33 g/mol |
Nombre IUPAC |
N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3 |
Clave InChI |
ZPCCQGKZRQUVFS-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
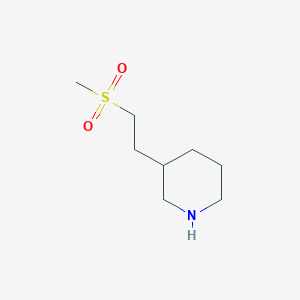

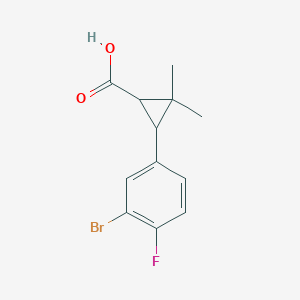
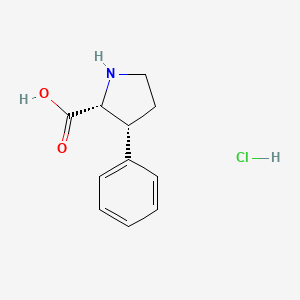
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
amine](/img/structure/B13610648.png)
